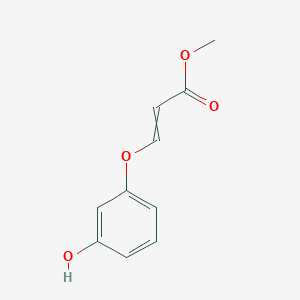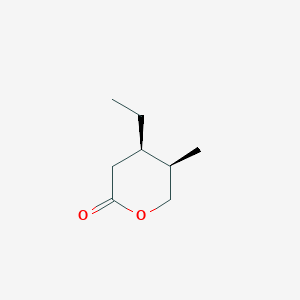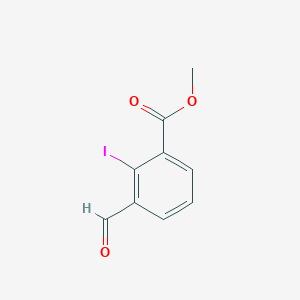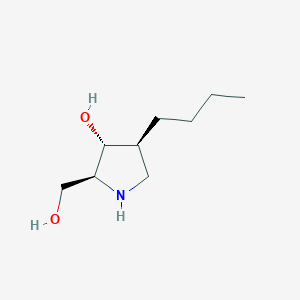![molecular formula C12H17NO2S B15172924 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide CAS No. 918828-08-7](/img/structure/B15172924.png)
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a propylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide typically involves the following steps:
Formation of the Hydroxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-hydroxythiophenol with a suitable alkylating agent to form the hydroxyphenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with propylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzyl alcohol
Comparison
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is unique due to the presence of both a hydroxyphenyl and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of oxidative and reductive capabilities, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
918828-08-7 |
|---|---|
Formule moléculaire |
C12H17NO2S |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)sulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C12H17NO2S/c1-2-8-13-12(15)7-9-16-11-5-3-10(14)4-6-11/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
Clé InChI |
ZWPLPPUSGRDDNY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCSC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)

![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)

![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)

![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)

![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)

